N-cyclopentyl-5-nitropyridin-2-amine
Overview
Description
“N-cyclopentyl-5-nitropyridin-2-amine” is a chemical compound with the linear formula C10H13N3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C10H13N3O2/c14-13(15)9-5-6-10(11-7-9)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12)
. This indicates that the molecule consists of a cyclopentyl group attached to a nitropyridin-2-amine group. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 207.23 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the retrieved papers.Scientific Research Applications
Graphene-Based Catalysts for Nitro Compound Reduction
Recent advancements in graphene-based catalysts have shown promising applications in the reduction of nitro compounds to amines, which is a critical transformation in organic synthesis. Graphene derivatives enhance the rate of nitro compound reduction, offering benefits like straightforward work-up and high catalytic efficiency. These catalysts are pivotal in synthesizing drugs, biologically active molecules, and other chemical products, demonstrating their versatile applications in organic chemistry and pharmaceutical research (Nasrollahzadeh et al., 2020).
Photoredox Catalysis for Arene Amination
Photoredox catalysis represents another significant application area, where light energy is utilized to form carbon-nitrogen bonds in aromatic rings, crucial for synthesizing bioactive compounds. The use of blue-absorbing acridinium ions to activate aromatic rings for nitrogen addition showcases a novel approach to aryl C-N bonding, highlighting its importance in medicinal chemistry (Romero et al., 2015).
Olefin Hydroamination with Nitroarenes
The method of forming carbon-nitrogen bonds via the reduction of nitro groups offers a streamlined synthetic route in medicinal chemistry, employing olefins and nitro(hetero)arenes. This process, showcasing the radical nature of the reaction, allows for the production of hindered amines, demonstrating a high level of chemoselectivity and showcasing its orthogonality to traditional aryl amine syntheses (Gui et al., 2015).
Ester Aminolysis Catalysis by Cyclodextrins
Cyclodextrins have been studied for their effects on the aminolysis of p-nitrophenyl alkanoates by primary amines, indicating catalysis in certain cases. This research sheds light on the catalytic potential of cyclodextrins in facilitating reactions between esters and amines, with implications for synthesizing ester-derived compounds (Gadosy, Boyd, & Tee, 2000).
High-Performance Liquid Chromatographic Analysis
The development of sensitive high-performance liquid chromatographic methods for determining N-nitrosoamines, through the reaction with acridone-N-acetyl chloride, highlights the analytical applications of N-cyclopentyl-5-nitropyridin-2-amine derivatives. This method demonstrates the utility of these compounds in the analysis and detection of amino compounds in various biological samples (You et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
N-cyclopentyl-5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)9-5-6-10(11-7-9)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZYECCLSBDJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589879 | |
Record name | N-Cyclopentyl-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939376-51-9 | |
Record name | N-Cyclopentyl-5-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939376-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopentyl-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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